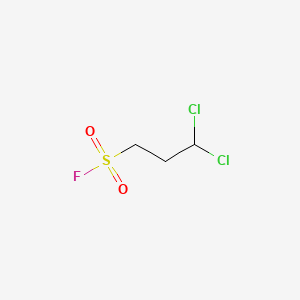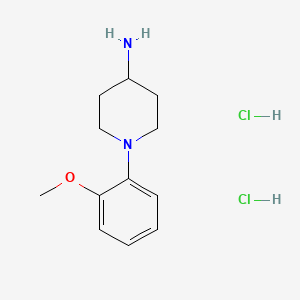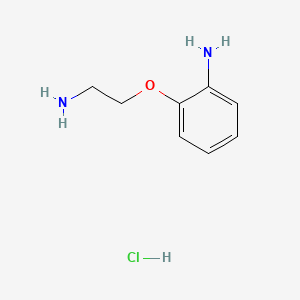![molecular formula C8H10F2O B6608794 1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers CAS No. 2866334-33-8](/img/structure/B6608794.png)
1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde is a chemical compound characterized by its unique spirocyclic structure and the presence of difluoro and methyl groups. This compound exists as a mixture of diastereomers, which means it contains multiple stereoisomers that are not mirror images of each other. The presence of these functional groups and the spirocyclic framework make it a compound of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-difluoro-5-methylspiro[23]hexane-5-carbaldehyde typically involves multiple steps, starting with the construction of the spirocyclic core One common approach is to start with a suitable precursor such as a cyclohexanone derivative, which undergoes a series of reactions including fluorination, methylation, and cyclization to form the spirocyclic structure
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: The difluoro group can be reduced to form hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group or the spirocyclic carbon atoms can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or alcohols, and suitable solvents and temperatures are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: 1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid.
Reduction: 1,1-Difluoro-5-methylspiro[2.3]hexane-5-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Difluoro-5-methylspiro[2
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Medicine: It could be explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Its unique structure makes it useful in material science for the creation of novel polymers or coatings.
Mechanism of Action
The mechanism by which 1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1,1-Difluoro-5-methylspiro[2.3]hexane-5-ol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness: 1,1-Difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde is unique due to its spirocyclic structure and the presence of both difluoro and methyl groups, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
2,2-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O/c1-6(5-11)2-7(3-6)4-8(7,9)10/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBRLXQBMWSDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC2(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
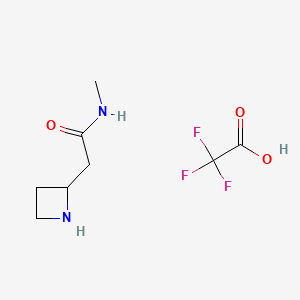
![rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione,cis](/img/structure/B6608720.png)
![2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B6608725.png)
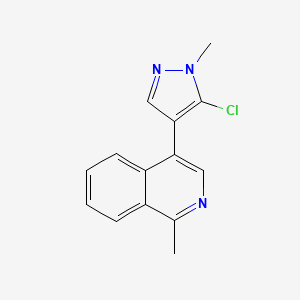

![4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6608747.png)
![4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B6608762.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid](/img/structure/B6608771.png)
![sodium 5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate](/img/structure/B6608777.png)
![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)

